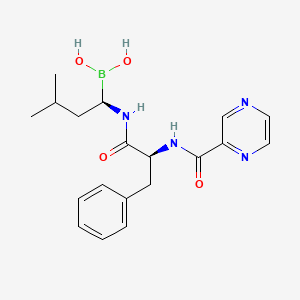
Bortezomib
Vue d'ensemble
Description
Bortezomib, sold under the brand name Velcade among others, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma . It is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of intermediate compounds and various solvents . The process involves reactions such as concentration, extraction, drying, and recrystallization .Molecular Structure Analysis
This compound has a molecular formula of C19H25BN4O4 and a molar mass of 384.24 g·mol−1 . It has a complex structure that includes a boron atom, which is proposed to bind the catalytic site of the 26S proteasome with high affinity and specificity .Chemical Reactions Analysis
This compound has been found to interact with various chemical probes, enhancing their luminescence and improving the detection of superoxide . It also undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .Physical And Chemical Properties Analysis
This compound is available in the form of a powder for solution and solution . It has been found to have differences in assay of active agent and impurity profile when compared with other commercially available this compound products .Applications De Recherche Scientifique
Gene Expression and Clinical Outcome in Myeloma : Bortezomib was studied for its role in altering gene expression in multiple myeloma. It helped develop predictive classifiers for response and survival in patients treated with this drug, showing a significant association with clinical outcomes (Mulligan et al., 2006).
Renal Diseases Treatment : this compound has emerged as a promising drug target in cancer therapy and is approved for refractory multiple myeloma. Its use in renal diseases, like antibody-mediated renal rejection and AL amyloidosis, has been studied, with increasing interest in applications in lupus, IgA nephropathy, idiopathic nephrotic syndrome, and renal fibrosis (Coppo, 2014).
Mechanisms and Therapeutic Use : this compound's mechanisms include upregulation of proapoptotic proteins, inhibition of NFκB, suppression of anti-apoptotic proteins, and induction of ER stress. It has shown success in improving outcomes in hematological malignancies, and its side effects have led to the search for next-generation proteasome inhibitors (Mujtaba & Dou, 2011).
Targeting Histone Deacetylases in Multiple Myeloma : this compound targets histone deacetylases (HDACs), down-regulating their expression and inducing reciprocal histone hyperacetylation. This finding suggests a novel molecular basis for this compound's use in MM treatment (Kikuchi et al., 2010).
Effect on Human Neuroblastoma Cell Growth and Angiogenesis : this compound inhibited proliferation, colony formation, and induced apoptosis in neuroblastoma cells. It also reduced angiogenesis and extended survival in mouse models of neuroblastoma, providing a rationale for clinical investigation in pediatric neuroblastoma (Brignole et al., 2006).
Treatment of Multiple Myeloma : As the first proteasome inhibitor in clinical trials, this compound has been critical in treating multiple myeloma (MM), showing promise in overcoming resistance to conventional chemotherapy (Cavo, 2006).
In Vivo Activity in Mesothelioma : this compound showed effectiveness in treating mesothelioma by inhibiting NF-κB, inducing cell cycle blockade, apoptosis, and tumor growth inhibition in vivo (Sartore-Bianchi et al., 2007).
Preclinical Evaluation in Cancer Therapy : this compound demonstrated antiproliferative, proapoptotic, antiangiogenic, and antitumor activities across various cancer types, both alone and in combination with other therapies (Boccadoro, Morgan, & Cavenagh, 2005).
Phase 2 Study in Relapsed, Refractory Myeloma : A phase 2 trial showed this compound's effectiveness in patients with relapsed myeloma that was refractory to other therapies, marking it as a new class of anticancer drugs (Richardson et al., 2003).
Induction of NF-κB Activation in Multiple Myeloma Cells : Surprisingly, this compound induced NF-κB activation in MM cells via the canonical pathway, suggesting that its cytotoxicity cannot be fully attributed to inhibition of canonical NF-κB activity (Hideshima et al., 2009).
Role in Apoptosis in Chronic Lymphocytic Leukemia Cells : this compound induced apoptosis in chronic lymphocytic leukemia cells through NOXA protein regulation, suggesting its potential efficiency in CLL treatment, especially when combined with other agents (Baou et al., 2010).
Serum MicroRNA Expression in Multiple Myeloma Patients : Serum miRNA expression patterns were found to be different in this compound-refractory versus sensitive MM patients, indicating a potential role in personalized treatment (Robak et al., 2020).
Anticancer Therapy : this compound, as VELCADE, disrupts homeostatic mechanisms within cells leading to cell death, and has shown activity in several cancers including myeloma, non-Hodgkin's lymphoma, and solid tumors (Richardson, Mitsiades, Hideshima, & Anderson, 2006).
Hematologic and Solid Malignancies Treatment : this compound was the first proteasome inhibitor in clinical trials, showing effectiveness in hematologic and solid malignancies, with significant survival benefits in multiple myeloma (Ludwig, Khayat, Giaccone, & Facon, 2005).
Resistance Mechanism in Myeloma Cell Lines : A study showed that a mutation in the PSMB5 gene in myeloma cells could lead to resistance to this compound, suggesting the importance of this gene in the drug's mechanism of action (Ri et al., 2010).
Prostate Cancer Cell Effects : In prostate cancer cells, this compound induced p53 activation via a novel mechanism, suggesting its therapeutic potential in treating advanced prostate cancer (Williams & McConkey, 2003).
SLE Treatment : this compound induced plasma cell depletion in patients with active, refractory systemic lupus erythematosus (SLE), suggesting its potential as a therapeutic option for refractory SLE (Alexander et al., 2015).
Screening in S. pombe : A study identified genes affecting the toxicity of this compound in the fission yeast S.pombe, providing insights into its actions within cells (Takeda, Mori, & Yanagida, 2011).
Resistance Mechanism in Human Cells : High levels of resistance to this compound were developed in human myelomonocytic cells, revealing a mechanism involving mutation and overexpression of PSMB5 protein (Oerlemans et al., 2008).
Activation of p53 in Prostate Cancer Cells : this compound induced p53 stabilization in prostate cancer cells, suggesting a potential use in the treatment of prostate cancer (Williams & McConkey, 2003).
Mécanisme D'action
Target of Action
Bortezomib, a dipeptide boronic acid derivative, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins . The ubiquitin-proteasome pathway is an essential molecular pathway that regulates intracellular concentrations of proteins and promotes protein degradation . This pathway is often dysregulated in pathological conditions, leading to aberrant pathway signaling and the formation of malignant cells .
Mode of Action
This compound is a reversible inhibitor of the 26S proteasome . It specifically binds to the chymotrypsin-like site within the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple downstream signaling pathways in cells and in the bone marrow microenvironment, inducing apoptosis and inhibiting cell-cycle progression, angiogenesis, cell adhesion, and proliferation .
Biochemical Pathways
The inhibition of the 26S proteasome by this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . It is now known that this compound induces g2–m cell cycle arrest and apoptosis by causing bcl-2 phosphorylation and cleavage .
Pharmacokinetics
This compound is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . After subcutaneous administration, peak plasma levels are 25-50 nM and this peak is sustained for 1-2 hrs. After intravenous injection, peak plasma levels are 500 nM but only for 5 minutes, after which the levels rapidly drop as the drug distributes to tissues .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest and apoptosis . This compound has been shown to be cytotoxic to tumor cells, particularly cancer cells, which seem to be more sensitive than normal cells to the proapoptotic effects of proteasome inhibition . This compound might exert toxic effects on neuroblastoma cells and regulate miRNA–mRNA interactions influencing vital cellular functions .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the dysregulation of the ubiquitin-proteasome pathway in pathological conditions can affect the drug’s action . Furthermore, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of this compound . Additionally, the drug’s efficacy can be influenced by the specific type of cancer being treated .
Safety and Hazards
Bortezomib may cause a brain infection that can lead to disability or death . Other side effects include nausea, diarrhea, tiredness, low platelets, fever, numbness, low white blood cells, shortness of breath, rash, and abdominal pain . It is recommended to take safety precautions while giving this drug .
Orientations Futures
Bortezomib has shown efficacy in the treatment of multiple myeloma and mantle cell lymphoma, and new studies suggest that it may potentially help recover from vincristine treatment in treating acute lymphoblastic leukemia . There is ongoing research into the development of genomic sequencing to identify new T-ALL subgroups and potential targeted therapeutic approaches which could improve patients’ outcomes .
Analyse Biochimique
Biochemical Properties
Bortezomib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of this compound is the proteolytically active b5-subunit of the proteasome . The nature of these interactions involves the inhibition of the 20S proteasome, which is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing G2-M cell cycle arrest and apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound induces Bcl-2 phosphorylation and cleavage, which is associated with G2-M phase cell cycle arrest and the induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, interacting with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040980 | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The ubiquitin-proteasome pathway is a homeostatic proteolytic pathway for intracellular protein degradation: proteins marked with a poly-ubiquitin chain are degraded to small peptides and free ubiquitin by the proteasome, which is a large multimeric protease. Aberrant proteasome-dependent proteolysis, as seen in some malignancies, can lead to uncontrolled cell division, leading to tumorigenesis, cancer growth, and spread. Bortezomib is a reversible inhibitor of the 26S proteasome, which is made up of a 20S core complexed with a 19S regulatory complex. Individual β-subunits allow specific catalytic action of the 20S core. In mammalian cells, bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit. A probing study showed bortezomib also binding to and inhibiting the β1-subunit, which mediates the caspase-like activity of the proteasome, and β1i-subunit, which is an altered subunit that is expressed to form immunoproteasomes in response to cell stress or inflammation. By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, bortezomib induces a cell cycle arrest during the G2-M phase. It is believed that multiple mechanisms, other than proteasome inhibition, may be involved in the anticancer activity of bortezomib. The anticancer activity of bortezomib was largely associated with suppression of the NF-κB signalling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins. This may be explained by bortezomib preventing uncontrolled degradation of IκB, which is an inhibitory protein of NF-κB. NOXA, which is a pro-apoptotic factor, induced by bortezomib selectively in cancer cells; thus, it is suggested to be another key mechanism of bortezomib., Bortezomib, a modified dipeptidyl boronic acid, is an antineoplastic agent. The drug reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The ubiquitin-proteasome pathway plays an essential role in regulating the intracellular concentration of specific proteins, thereby maintaining homeostasis within cells. Inhibition of the 26S proteasome by bortezomib prevents targeted proteolysis and causes disruption of normal homeostatic mechanisms, which can lead to cell death. In vitro studies indicate that bortezomib is cytotoxic to a variety of cancer cell types. Bortezomib has been shown to cause a delay in tumor growth in vivo in tumor models, including multiple myeloma., ... The mechanisms underlying /bortezomib/ cancer cell toxicity are complex. A growing body of evidence suggests proteasome inhibition-dependent regulation of the BCL-2 family is a critical requirement. In particular, the stabilization of BH3-only proteins BIK, NOXA and BIM, appear to be essential for effecting BAX- and BAK-dependent cell death. ..., Proteasome inhibition is a novel, targeted approach in cancer therapy. Both natural and synthetic proteasome inhibitors selectively penetrate cancer cells, disrupting the orderly destruction of key regulatory proteins involved in tumorigenesis and metastasis. Disrupting the orderly destruction of regulatory proteins causes an imbalance of these proteins within the cell, which interferes with the systematic activation of signaling pathways required to maintain tumor cell growth and survival; therefore, cellular replication is inhibited and apoptosis ensues. ..., Bortezomib (PS-341, Velcade) is a potent and selective inhibitor of the proteasome that is currently under investigation for the treatment of solid malignancies. /Investigators/ have shown previously that bortezomib has activity in pancreatic cancer models and that the drug induces endoplasmic reticulum (ER) stress but also suppresses the unfolded protein response (UPR). Because the UPR is an important cytoprotective mechanism, /investigators/ hypothesized that bortezomib would sensitize pancreatic cancer cells to ER stress-mediated apoptosis. Here, /the authors/ show that bortezomib promotes apoptosis triggered by classic ER stress inducers (tunicamycin and thapsigargin) via a c-Jun NH(2)-terminal kinase (JNK)-dependent mechanism. /They/ also show that cisplatin stimulates ER stress and interacts with bortezomib to increase ER dilation, intracellular Ca(2+) levels, and cell death. Importantly, combined therapy with bortezomib plus cisplatin induced JNK activation and apoptosis in orthotopic pancreatic tumors resulting in a reduction in tumor burden. Taken together, the data establish that bortezomib sensitizes pancreatic cancer cells to ER stress-induced apoptosis and show that bortezomib strongly enhances the anticancer activity of cisplatin. | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Powder | |
CAS RN |
179324-69-7 | |
| Record name | Bortezomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bortezomib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bortezomib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORTEZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-143 | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B7796737.png)


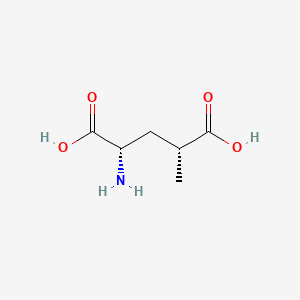
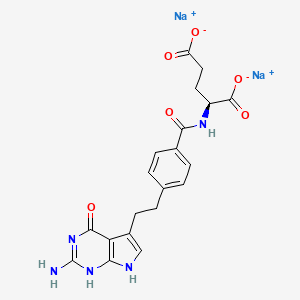
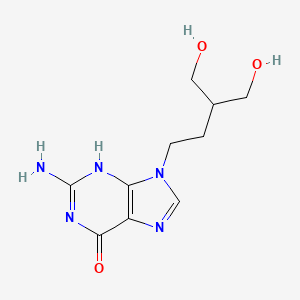
![methyl (2S,4R,5R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B7796782.png)
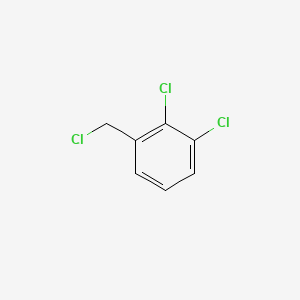

![2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B7796809.png)
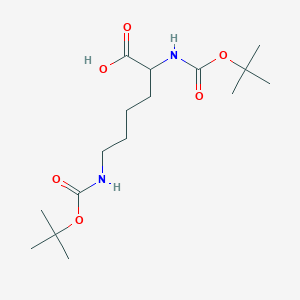
![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/structure/B7796831.png)
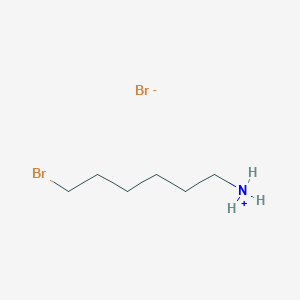
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B7796839.png)